molecular formula C19H19N3O4 B2668200 4-((3-methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886157-61-5

4-((3-methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2668200
CAS No.: 886157-61-5
M. Wt: 353.378
InChI Key: ORIBTYPRNBAPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications. The presence of functional groups such as nitro, methoxy, and amino groups makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or oxime derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different amine derivatives.

  • Substitution: The methoxypropylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like halides and sulfonates can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, oximes.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxypropylamino group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methoxypropylamine: A simpler amine derivative without the quinoline core.

  • 4-Nitroquinoline: A quinoline derivative without the methoxypropylamino group.

  • 1-Phenylquinoline-2(1H)-one: A quinoline derivative without the nitro and methoxypropylamino groups.

Uniqueness: 4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one stands out due to its combination of functional groups, which provides unique chemical and biological properties compared to its simpler counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and diverse reactivity make it a valuable compound for research and development.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

4-(3-methoxypropylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-26-13-7-12-20-17-15-10-5-6-11-16(15)21(14-8-3-2-4-9-14)19(23)18(17)22(24)25/h2-6,8-11,20H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIBTYPRNBAPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.